molecular formula C30H37F3Si B11944065 Dodecyltris(3-fluorophenyl)silane

Dodecyltris(3-fluorophenyl)silane

Cat. No.: B11944065
M. Wt: 482.7 g/mol
InChI Key: FBDZOXSEVBTAIT-UHFFFAOYSA-N
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Description

Dodecyltris(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C30H37F3Si . This compound is characterized by the presence of a silicon atom bonded to three 3-fluorophenyl groups and one dodecyl group. It is a member of the silane family, which is known for its diverse applications in various fields, including materials science, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyltris(3-fluorophenyl)silane typically involves the reaction of trichlorosilane with 3-fluorophenyl magnesium bromide, followed by the introduction of the dodecyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

    Step 1: Preparation of 3-fluorophenyl magnesium bromide by reacting 3-fluorobromobenzene with magnesium in dry ether.

    Step 2: Reaction of trichlorosilane with 3-fluorophenyl magnesium bromide to form tris(3-fluorophenyl)silane.

    Step 3: Introduction of the dodecyl group through a Grignard reaction or other suitable alkylation methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Dodecyltris(3-fluorophenyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with lower oxidation states.

    Substitution: The fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Dodecyltris(3-fluorophenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dodecyltris(3-fluorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of transformations. The dodecyl group provides hydrophobic properties, making the compound useful in modifying surface characteristics and enhancing compatibility with organic materials .

Comparison with Similar Compounds

Uniqueness: Dodecyltris(3-fluorophenyl)silane is unique due to the combination of its hydrophobic dodecyl group and the electron-withdrawing fluorophenyl groups. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C30H37F3Si

Molecular Weight

482.7 g/mol

IUPAC Name

dodecyl-tris(3-fluorophenyl)silane

InChI

InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3

InChI Key

FBDZOXSEVBTAIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F

Origin of Product

United States

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